

Application Note: Scalable Synthesis of N-Boc-4-allyloxypiperidine

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Compound of Interest

Compound Name: 4-(Prop-2-en-1-yloxy)piperidine

CAS No.: 68848-53-3

Cat. No.: B2861642

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Abstract & Utility

This guide details the synthesis of tert-butyl 4-(allyloxy)piperidine-1-carboxylate (CAS: 146666-90-6), a critical intermediate in medicinal chemistry. This compound serves as a versatile "warhead" precursor for Ring-Closing Metathesis (RCM) to generate bicyclic piperidines and as a linker scaffold in PROTAC linker design.

We present two distinct protocols:

- Method A (High-Purity): A standard laboratory-scale method using Sodium Hydride (NaH) in DMF, optimized for high conversion and purity.
- Method B (Process-Scale): A Phase-Transfer Catalysis (PTC) method using NaOH/Toluene, designed for safety and scalability by avoiding pyrophoric reagents.

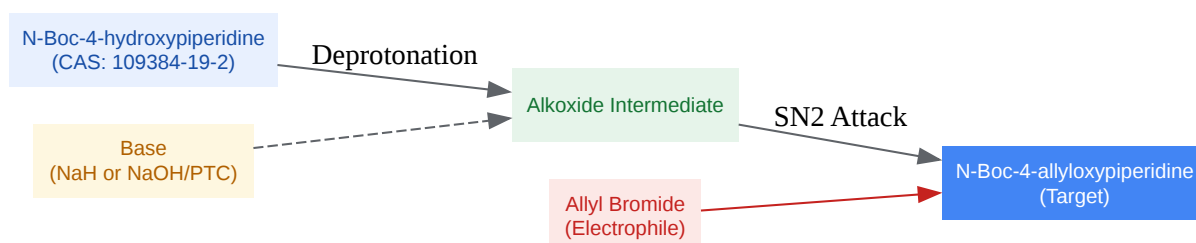
Scientific Foundation & Retrosynthesis

Mechanistic Insight

The synthesis is a classic Williamson Ether Synthesis. The reaction proceeds via an SN2 mechanism where the secondary alcohol of N-Boc-4-hydroxypiperidine is deprotonated to form an alkoxide, which subsequently attacks allyl bromide.

- Challenge: Secondary alkoxides are sterically hindered and can act as bases, promoting E2 elimination of the alkyl halide rather than substitution.
- Solution:
 - Method A: Uses a polar aprotic solvent (DMF) to solvate the cation (Na⁺), leaving the alkoxide "naked" and highly nucleophilic.
 - Method B: Uses a quaternary ammonium salt (Q⁺X⁻) to shuttle the alkoxide from the aqueous phase to the organic phase, maintaining a low concentration of active nucleophile to suppress side reactions.

Reaction Scheme



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Figure 1: Reaction pathway for the O-allylation of N-Boc-4-hydroxypiperidine.

Experimental Protocols

Method A: Standard High-Purity Protocol (NaH/DMF)

Best for: Small scale (<10g), Research Grade, High Purity requirements.

Reagents & Materials

Reagent	Equiv.[1][2][3] [4][5][6][7]	MW	Density	Role
N-Boc-4-hydroxypiperidine	1.0	201.26	Solid	Substrate
Sodium Hydride (60% in oil)	1.2	24.00	Solid	Base
Allyl Bromide	1.2	120.98	1.398	Electrophile
DMF (Anhydrous)	-	-	-	Solvent (0.2 M)

Step-by-Step Procedure

- Preparation: Flame-dry a 2-neck round bottom flask under N₂ atmosphere.
- NaH Washing (Optional but Recommended): Place NaH (1.2 eq) in the flask. Wash twice with dry hexane to remove mineral oil. Decant hexane carefully.
- Suspension: Suspend the NaH in anhydrous DMF (half of total volume). Cool to 0°C in an ice bath.
- Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in the remaining DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
 - Observation: Vigorous bubbling (H₂ gas). Ensure proper venting.[2]
 - Hold: Stir at 0°C for 30 minutes until bubbling ceases.
- Alkylation: Add Allyl Bromide (1.2 eq) dropwise via syringe.
- Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–16 hours.
 - Monitoring: Check TLC (Hexane/EtOAc 4:1). Stain with KMnO₄ (Allyl group is active).

- Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution dropwise.
- Workup: Extract with EtOAc (3x). Wash combined organics with H₂O (5x) to remove DMF, then Brine (1x). Dry over Na₂SO₄.
- Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Method B: Scalable Phase-Transfer Protocol (PTC)

Best for: Large scale (>50g), Safety-focused, Green Chemistry.

Reagents & Materials

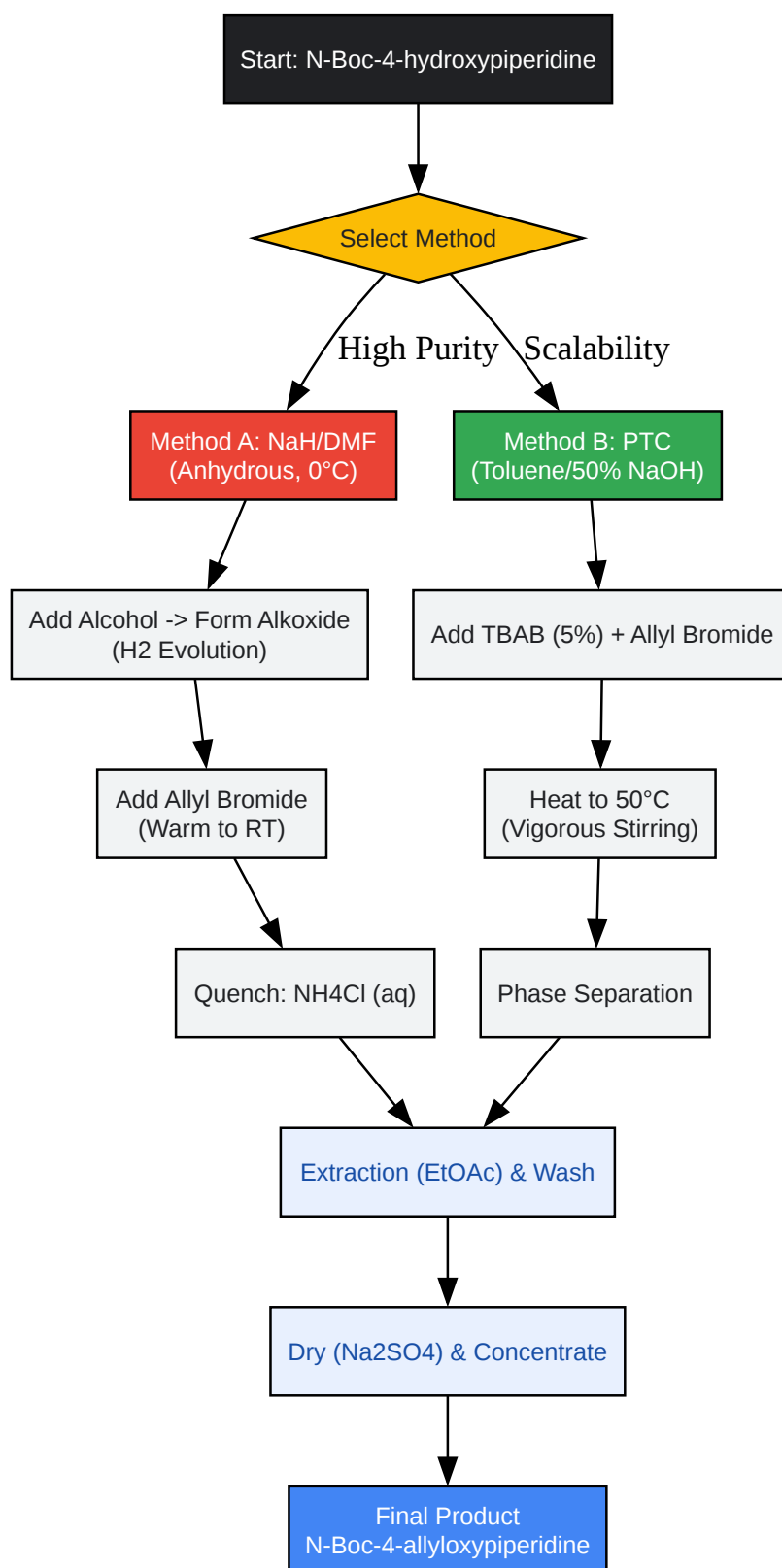
Reagent	Equiv.[1][2][3][4][5][6][7]	Role
N-Boc-4-hydroxypiperidine	1.0	Substrate
Allyl Bromide	1.5	Electrophile
NaOH (50% aq. solution)	5.0	Base Phase
Toluene	-	Organic Phase
TBAB (Tetrabutylammonium bromide)	0.05 (5 mol%)	Phase Transfer Catalyst

Step-by-Step Procedure

- Biphasic Setup: In a reactor equipped with an overhead mechanical stirrer (vigorous stirring is critical), charge N-Boc-4-hydroxypiperidine (1.0 eq) and Toluene (3-5 volumes).
- Catalyst Addition: Add TBAB (0.05 eq).
- Base Addition: Add 50% NaOH solution (5.0 eq).
- Reagent Addition: Add Allyl Bromide (1.5 eq) in a single portion (exotherm is usually mild, but monitor temp).
- Reaction: Heat to 40-50°C with vigorous stirring (800+ RPM) for 4-8 hours.

- Note: PTC kinetics rely on interfacial surface area.
- Workup: Cool to RT. Separate phases. Wash organic phase with water (2x) and brine (1x).
- Purification: Distill off Toluene. The residue is often pure enough (>95%) for subsequent steps.[8] If not, distill the product under high vacuum.

Workflow Visualization



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Figure 2: Operational workflow comparison between Method A (NaH) and Method B (PTC).

Characterization Data

Compound: tert-butyl 4-(allyloxy)piperidine-1-carboxylate Formula: C₁₃H₂₃NO₃ MW: 241.33 g/mol

Technique	Expected Signals / Values	Interpretation
TLC (Rf)	~0.6 (Hexane:EtOAc 4:1)	Higher Rf than starting alcohol (Rf ~0.2).
¹ H NMR (400 MHz, CDCl ₃)	δ 5.85-5.95 (m, 1H) δ 5.28 (dq, 1H, J=17.2, 1.6 Hz) δ 5.18 (dq, 1H, J=10.4, 1.4 Hz) δ 4.02 (dt, 2H, J=5.6, 1.4 Hz) δ 3.70-3.80 (m, 2H) δ 3.45-3.55 (m, 1H) δ 3.00-3.15 (m, 2H) δ 1.80-1.90 (m, 2H) δ 1.45-1.55 (m, 2H) δ 1.45 (s, 9H)	Internal alkene proton. Terminal alkene (trans). Terminal alkene (cis). Allylic O-CH ₂ . Piperidine C2/C6 (eq). Piperidine C4 (methine). Piperidine C2/C6 (ax). Piperidine C3/C5. Piperidine C3/C5. Boc tert-butyl group. [4] [8] [9] [10] [11]
¹³ C NMR (100 MHz, CDCl ₃)	154.8 (C=O), 135.2 (CH=), 116.8 (=CH ₂), 79.4 (C-tBu), 74.5 (C4-O), 69.2 (Allyl-CH ₂), 40-44 (Broad, C2/C6), 30.8 (C3/C5), 28.4 (Boc-CH ₃).	Characteristic carbamate and ether shifts.
MS (ESI)	[M+H] ⁺ calc: 242.17; found: 242.2 [M+Na] ⁺ calc: 264.16; found: 264.2	Loss of Boc (-100) often observed (m/z ~142).

Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
Low Conversion	Moisture in solvent (Method A)	Ensure DMF is anhydrous (store over molecular sieves).
Elimination Product	Temperature too high during addition	Keep reaction at 0°C during NaH and Allyl Bromide addition.
Emulsion (Method B)	Poor phase separation	Filter through Celite pad or add more brine. Use Centrifugation if available.
Residual DMF	Inefficient washing	DMF is miscible with water but tenacious. Use 5x water washes or LiCl solution wash.

Safety Information

- Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release Hydrogen gas. Handle only in a fume hood. Keep a Class D fire extinguisher nearby.
- Allyl Bromide: Highly toxic, lachrymator, and alkylating agent. Causes severe burns. Use double gloves and handle only in a well-ventilated fume hood. Decontaminate glassware with dilute NaOH before removal from the hood.
- DMF: Hepatotoxic and readily absorbed through skin.

References

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- Analogous Protocol (NaH/DMF): Organic Synthesis (Org. Synth. 2007, 84, 102). Alkylation of Alcohols using NaH. [Link](#)
- Phase Transfer Catalysis (General): PTC Organics. PTC Selective O-Alkylation. [Link](#)

- Product Identification (CAS 146666-90-6): ChemicalBook. tert-butyl 4-(allyloxy)piperidine-1-carboxylate Properties. [Link](#)

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